1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine
Overview
Description
1-(Furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine, also known as 3-Furancarbothioamide, is an organic compound with a variety of uses in the scientific research field. It is a heterocyclic compound with a molecular formula of C7H7NS. This compound has been used in research laboratories for a variety of purposes, including its ability to serve as an intermediate in organic synthesis, its potential applications in medicinal chemistry, and its use as a building block in the preparation of other compounds.
Scientific Research Applications
Molecular Docking, Antimicrobial, and Anticancer Studies
Research has demonstrated the synthesis of 1-(furan-2-yl) methanamine complexes with rare earth metals, characterized using spectral techniques and molecular docking against microbial proteins. These complexes exhibited significant antibacterial and anticancer activities, particularly against HeLa and MCF7 cells, showing potential biological efficacy in both assays (Preethi, Jayaprakash, Rani, & Vijayakumar, 2021).
Imines in Coordination Chemistry and Pharmacology
Imines, including derivatives like 1-(furan-2-yl)methanamine, are crucial in coordination chemistry and as pharmacophores in bioactive compounds. Their potential in forming complexes with silver perchlorate, leading to different structural formations, has been explored. This indicates their relevance in synthetic chemistry and potential applications in drug design (Adeleke, Zamisa, & Omondi, 2021).
Corrosion Inhibition in Steel
Amino acid compounds, including those similar to 1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine, have been studied as corrosion inhibitors for steel in acidic solutions. These compounds showed promising results in minimizing corrosion, indicating their potential utility in industrial applications (Yadav, Sarkar, & Purkait, 2015).
Enantioselective Synthesis in Medicinal Chemistry
Research has been conducted on the enantioselective synthesis of compounds similar to this compound, indicating their potential applications in the development of pharmaceuticals, especially in creating stereochemically complex drug molecules (Demir, Seşenoğlu, Ülkü, & Arici, 2004).
Palladium and Platinum Complexes in Chemotherapy
Palladium (Pd)II and platinum (Pt)II complexes based on derivatives of this compound have been characterized and studied for their anticancer activity against various human cancer cell lines. These complexes demonstrated significant cytotoxicity against cancer cells, suggesting their potential in developing new chemotherapeutic agents (Mbugua et al., 2020).
properties
IUPAC Name |
1-(furan-3-yl)-N-(thiophen-2-ylmethyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-2-10(13-5-1)7-11-6-9-3-4-12-8-9/h1-5,8,11H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPSYYNVNLTZEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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